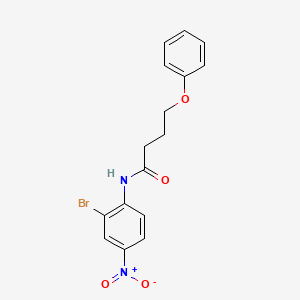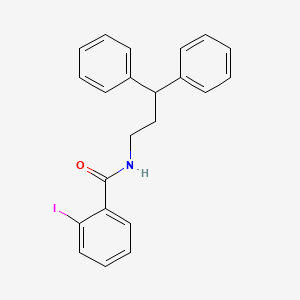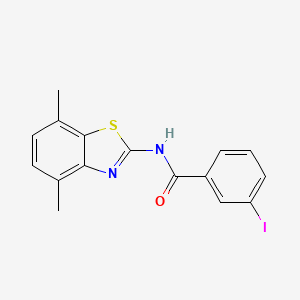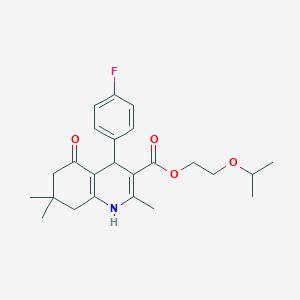
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN is a synthetic compound that belongs to the class of amides and is characterized by its unique chemical structure, which comprises of a 2-bromo-4-nitrophenyl group and a phenoxybutanamide moiety.
科学研究应用
BPN has been widely used in scientific research as a tool to investigate various biological processes and chemical reactions. One of the most significant applications of BPN is in the field of drug discovery, where it is used as a lead compound to design and synthesize new drugs. BPN has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are important drug targets for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.
作用机制
The mechanism of action of BPN is based on its ability to bind to the active site of the target enzyme and inhibit its activity. The 2-bromo-4-nitrophenyl group of BPN acts as a pharmacophore that interacts with the amino acid residues of the enzyme, while the phenoxybutanamide moiety provides the necessary flexibility and hydrophobicity for optimal binding. The inhibition of the enzyme activity by BPN can be reversible or irreversible, depending on the nature of the interaction between BPN and the enzyme.
Biochemical and physiological effects:
BPN has been shown to exhibit several biochemical and physiological effects, including the inhibition of cholinesterase activity, the induction of oxidative stress, and the modulation of ion channels. The inhibition of cholinesterase activity by BPN can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in the enhancement of cholinergic neurotransmission. The induction of oxidative stress by BPN is due to its ability to generate reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. The modulation of ion channels by BPN can affect the electrical properties of the cell membrane and alter the cellular signaling pathways.
实验室实验的优点和局限性
BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. BPN can be easily synthesized in large quantities and purified to high purity, making it a cost-effective tool for research. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using BPN.
未来方向
BPN has several potential future directions in scientific research, including the development of new drugs for the treatment of various diseases, the investigation of the molecular mechanisms of enzyme inhibition, and the development of new analytical methods for chemical analysis. One of the most promising future directions for BPN is in the field of drug discovery, where it can be used as a lead compound to design and synthesize new drugs with improved pharmacological properties. Another potential future direction is the investigation of the molecular mechanisms of enzyme inhibition by BPN, which can provide insights into the design of more potent and selective inhibitors. Finally, BPN can also be used as a tool for chemical analysis, where it can be used as a standard for the calibration of analytical instruments such as mass spectrometers and high-performance liquid chromatographs.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN exhibits potent inhibitory activity against several enzymes and has several biochemical and physiological effects. BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. BPN has several potential future directions in scientific research, including the development of new drugs, the investigation of enzyme inhibition, and the development of new analytical methods.
合成方法
The synthesis of BPN involves the reaction of 2-bromo-4-nitroaniline with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, resulting in the formation of BPN as a yellow solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent such as ethanol.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-14-11-12(19(21)22)8-9-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKSZYFZLTJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)

![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)


![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

